molecular formula C11H13N3O4 B1411737 2-(3-Azidopropoxy)-5-methoxybenzoic acid CAS No. 2096985-69-0

2-(3-Azidopropoxy)-5-methoxybenzoic acid

Cat. No.: B1411737
CAS No.: 2096985-69-0
M. Wt: 251.24 g/mol
InChI Key: SCXHLUHOIIJHKP-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-5-methoxybenzoic acid is an organic compound that features both azide and methoxy functional groups. This compound is of interest due to its potential applications in various fields, including synthetic organic chemistry, chemical biology, and materials science. The presence of the azide group makes it particularly useful for click chemistry reactions, which are widely used for bioconjugation and material modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-5-methoxybenzoic acid typically involves the reaction of 5-methoxybenzoic acid with 3-azidopropanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and carried out in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-azidopropanol attacks the carboxylic acid group of 5-methoxybenzoic acid, forming the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group.

    Reduction: The azide group can be reduced to an amine group.

    Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.

Major Products

    Oxidation: 2-(3-Carboxypropoxy)-5-methoxybenzoic acid.

    Reduction: 2-(3-Aminopropoxy)-5-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Azidopropoxy)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.

    Industry: Employed in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropoxy)-5-methoxybenzoic acid largely depends on the specific application. In bioconjugation, the azide group reacts with alkyne groups via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for attaching biomolecules to various surfaces or other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Azidopropionic acid: Contains an azide group and a carboxylic acid group, used in similar click chemistry reactions.

    5-Methoxybenzoic acid: Lacks the azide group but shares the methoxy and carboxylic acid functionalities.

Uniqueness

2-(3-Azidopropoxy)-5-methoxybenzoic acid is unique due to the combination of the azide and methoxy groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile building block for various synthetic and bioconjugation applications.

Properties

IUPAC Name

2-(3-azidopropoxy)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-8-3-4-10(9(7-8)11(15)16)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXHLUHOIIJHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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